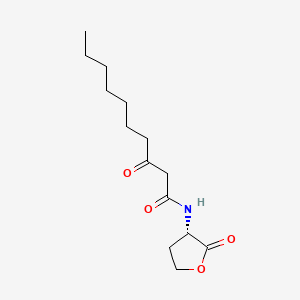

N-(3-Oxodecanoyl)-L-homoserine lactone

Vue d'ensemble

Description

N-(3-Oxodecanoyl)-L-homoserine lactone is a small signaling molecule produced by certain bacteria, including Pseudomonas aeruginosa. It plays a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. This compound is involved in regulating various bacterial functions, such as biofilm formation, virulence factor production, and antibiotic resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(3-Oxodecanoyl)-L-homoserine lactone can be synthesized through a multi-step chemical process. One common method involves the acylation of L-homoserine lactone with 3-oxodecanoic acid. The reaction typically requires a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered bacteria. These bacteria are designed to overproduce the compound, which can then be extracted and purified from the culture medium .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-Oxodecanoyl)-L-homoserine lactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the lactone ring and formation of the corresponding carboxylic acid and amine.

Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can oxidize the 3-oxo group to form carboxylic acids.

Reduction: Reducing agents, such as sodium borohydride, can reduce the 3-oxo group to a hydroxyl group.

Major Products:

Hydrolysis: Produces 3-oxodecanoic acid and L-homoserine.

Oxidation: Produces 3-oxodecanoic acid.

Reduction: Produces N-(3-hydroxydecanoyl)-L-homoserine lactone.

Applications De Recherche Scientifique

N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is a signaling molecule involved in quorum sensing in bacteria, and it has a variety of applications in scientific research, including studies of bacterial communication, immune responses, and plant physiology . It belongs to the N-acyl-homoserine lactone (AHL) family and is frequently found in respiratory secretions of cystic fibrosis patients infected with P. aeruginosa and/or strains of the B. cepacia complex .

Scientific Research Applications

- Quorum Sensing Studies AHLs, including 3-oxo-C12-HSL, are crucial for studying quorum sensing, a process where bacteria regulate gene expression based on population density . These molecules help researchers understand how bacteria coordinate behaviors such as virulence, biofilm formation, and cellular metabolism .

- Immunomodulation Research 3-oxo-C12-HSL has immunomodulatory activity, affecting various mammalian cell types, including respiratory epithelial cells, fibroblasts, and immune cells . It can induce the expression of cytokines and chemokines, such as interleukin-1α (IL-1α), IL-6, and macrophage inflammatory protein 2 (MIP-2), leading to inflammation . It has been observed to have both immunostimulatory and immunosuppressant effects depending on concentration and cell type .

- Cancer Research Interactions between 3-oxo-C12-HSL and the breast tumor microenvironment have implications for breast cancer viability and proliferation . Studies investigate how this quorum-sensing molecule interacts with factors like hypoxia and collagen to influence cancer progression, which could contribute to understanding patient-to-patient variability and disease phenotypes .

- Plant Physiology AHLs play roles in plant defense responses and root development . For instance, N-3-oxo-decanoyl-homoserine-lactone (3-O-C10-HL) can stimulate adventitious root formation and the expression of auxin-response genes in plants .

- P. aeruginosa Infections: 3-oxo-C12-HSL is found in respiratory secretions from cystic fibrosis patients infected with P. aeruginosa, where it contributes to neutrophil infiltration and inflammation by activating transcription factors and inducing interleukin-8 production . Studies have demonstrated that 3-oxo-C12-HSL modulates the immune response during P. aeruginosa infections, potentially altering the pathogenesis of the organism .

- Immunomodulation: Research indicates that 3-oxo-C12-HSL affects the functional activities of mammalian cell types, including immune cells. It can suppress lymphocyte proliferation and cytokine production . In vivo, it induces the expression of cytokines and chemokines, leading to inflammation .

- Plant Defense: Studies show that N-3-oxo-decanoyl-homoserine-lactone (3-O-C10-HL) stimulates adventitious root formation in mung bean explants and induces the generation of nitric oxide . These findings suggest its role in plant defense mechanisms and root development .

- Breast Cancer Research: Experiments have been conducted to understand the interactions between 3-oxo-C12-HSL and the breast tumor microenvironment, aiming to elucidate how bacterial signals might influence cancer progression .

Mécanisme D'action

N-(3-Oxodecanoyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacterial cells, activating transcriptional regulators that control the expression of target genes. This process involves the formation of a receptor-ligand complex, which then interacts with DNA to modulate gene expression. The molecular targets include genes involved in virulence, biofilm formation, and antibiotic resistance .

Comparaison Avec Des Composés Similaires

N-(3-Oxodecanoyl)-L-homoserine lactone is part of a larger family of acyl-homoserine lactones, which vary in the length and oxidation state of their acyl chains. Similar compounds include:

- N-(3-Oxododecanoyl)-L-homoserine lactone

- N-(3-Oxooctanoyl)-L-homoserine lactone

- N-(3-Hydroxydecanoyl)-L-homoserine lactone

Uniqueness: this compound is unique due to its specific acyl chain length and the presence of a 3-oxo group, which influences its binding affinity and specificity for receptor proteins. This specificity allows it to regulate distinct sets of genes compared to other acyl-homoserine lactones.

Activité Biologique

N-(3-Oxodecanoyl)-L-homoserine lactone (3-O-C10-HSL) is a quorum-sensing molecule produced by Pseudomonas aeruginosa, playing a critical role in bacterial communication and influencing various biological processes in both microbial and host cells. This article delves into the biological activities of 3-O-C10-HSL, highlighting its effects on apoptosis, immune modulation, cancer cell interactions, and plant responses.

Overview of Quorum Sensing

Quorum sensing is a mechanism by which bacteria communicate with each other through signaling molecules, allowing them to coordinate behavior based on population density. 3-O-C10-HSL is one such signaling molecule that regulates gene expression in P. aeruginosa and influences host-pathogen interactions.

Induction of Apoptosis

Research indicates that 3-O-C10-HSL can induce apoptosis in host cells, particularly through mitochondrial pathways. A study demonstrated that this compound activates caspases involved in the intrinsic apoptotic pathway in mouse embryonic fibroblasts. The findings suggest that 3-O-C10-HSL triggers mitochondrial depolarization and cytochrome c release, leading to cell death .

Immunomodulatory Effects

3-O-C10-HSL exhibits significant immunomodulatory properties. It has been shown to stimulate the production of pro-inflammatory cytokines such as IL-1α and IL-6 when injected into mice . Additionally, it enhances T cell activation, promoting a Th1 immune response. In vitro studies revealed that 3-O-C10-HSL can inhibit lymphocyte proliferation and modulate TNF-α and IL-12 production by macrophages .

Interaction with Cancer Cells

The interaction of 3-O-C10-HSL within the tumor microenvironment has garnered attention for its implications in cancer progression. A study investigated its effects on breast cancer cells in a hypoxic environment and found that it influenced cellular viability and proliferation. The presence of 3-O-C10-HSL altered the tumor microenvironment, potentially contributing to tumor progression .

Effects on Cellular Thiol Content

In rat thymocytes, 3-O-C10-HSL was observed to affect nonprotein thiol content, indicating its role in redox signaling within cells. The compound exhibited a bell-shaped concentration-response relationship regarding intracellular glutathione levels, suggesting that it can modulate oxidative stress responses .

Plant Responses

Interestingly, 3-O-C10-HSL also influences plant biology. It has been shown to stimulate adventitious root formation in mung bean explants through auxin-dependent pathways. The compound induces nitric oxide (NO) synthesis, which is crucial for root development .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Propriétés

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGIKEQVUKTKRR-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283875 | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147795-40-2 | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.